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molecular formula C12H7N3O4 B8411295 2-(2,1,3-Benzoxadiazol-5-yloxy)nicotinic acid

2-(2,1,3-Benzoxadiazol-5-yloxy)nicotinic acid

Cat. No. B8411295
M. Wt: 257.20 g/mol
InChI Key: PHWWRHJCMXOENH-UHFFFAOYSA-N
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Patent
US07183293B2

Procedure details

A mixture of 2.2 g (7.7 mmol.) 2-[benzo[2,1,3]oxadiazol-5-yloxy]-nicotinic acid ethyl ester and 23.1 ml (23.1 mmol.) 1M LiOH in 75 ml tetrahydrofuran was stirred overnight at room temperature. The tetrahydrofuran was evaporated in vacuo and the aqueous mixture acidified with 1N HCl. The resulting precipitate was filtered and dried to give 1.9 g (96%) solid.
Name
2-[benzo[2,1,3]oxadiazol-5-yloxy]-nicotinic acid ethyl ester
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
23.1 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Yield
96%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:21])[C:5]1[CH:10]=[CH:9][CH:8]=[N:7][C:6]=1[O:11][C:12]1[CH:20]=[CH:19][C:15]2=[N:16][O:17][N:18]=[C:14]2[CH:13]=1)C.[Li+].[OH-]>O1CCCC1>[N:16]1[O:17][N:18]=[C:14]2[CH:13]=[C:12]([O:11][C:6]3[N:7]=[CH:8][CH:9]=[CH:10][C:5]=3[C:4]([OH:21])=[O:3])[CH:20]=[CH:19][C:15]=12 |f:1.2|

Inputs

Step One
Name
2-[benzo[2,1,3]oxadiazol-5-yloxy]-nicotinic acid ethyl ester
Quantity
2.2 g
Type
reactant
Smiles
C(C)OC(C1=C(N=CC=C1)OC1=CC=2C(=NON2)C=C1)=O
Name
Quantity
23.1 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The tetrahydrofuran was evaporated in vacuo
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N=1ON=C2C1C=CC(=C2)OC2=C(C(=O)O)C=CC=N2
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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